1-(1-Piperidinylcarbonyl)-4-piperidinamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H21N3O/c12-10-4-8-14(9-5-10)11(15)13-6-2-1-3-7-13/h10H,1-9,12H2 |
InChI Key |
YNYJDOPTDSNUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1-(1-Piperidinylcarbonyl)-4-piperidinamine Core
The formation of the fundamental structure of this compound relies on established principles of heterocyclic and amide chemistry. The primary challenge lies in the efficient and selective formation of the urea (B33335) bond connecting the two piperidine (B6355638) moieties.
De Novo Synthesis Approaches
De novo synthesis involves the construction of the piperidine rings from non-cyclic starting materials. While less direct for this specific compound, these methods offer flexibility for creating highly substituted analogs. One classical approach to forming a piperidine ring is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-ketoester, followed by hydrolysis, decarboxylation, and reductive amination. dtic.mil
Another powerful method is the use of cycloaddition reactions. For instance, an aza-Diels-Alder reaction between an imine and a diene can construct the six-membered ring in a controlled manner. Subsequent modification of functional groups on the ring would be necessary to install the 4-amino group and prepare for the urea formation step.
Table 1: Comparison of Selected De Novo Piperidine Synthesis Strategies
| Method | Precursors | Key Transformation | Advantages | Disadvantages |
|---|---|---|---|---|
| Dieckmann Condensation | Acyclic diesters | Intramolecular cyclization | Good for 4-piperidones | Multi-step process to reach 4-aminopiperidine (B84694) |
| Aza-Diels-Alder Reaction | Imines, Dienes | [4+2] Cycloaddition | High stereocontrol possible | Limited by substituent patterns on precursors |
| Reductive Amination of Dicarbonyls | 1,5-Dicarbonyl compounds, Ammonia/Primary amines | Cyclization/Reduction | Direct formation of the N-heterocycle | Precursor availability can be a challenge researchgate.net |
Derivatization from Precursor Piperidine Amines
The most direct and common strategy for synthesizing this compound is through the derivatization of pre-existing piperidine precursors. This approach typically begins with a protected form of 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine). google.comchemicalbook.comscientificlabs.co.uk
The general synthetic sequence involves two key steps:
Activation and Coupling : Piperidine can be reacted with an activating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI) to form an activated piperidine-1-carbonyl intermediate (e.g., piperidine-1-carbonyl chloride).
Urea Formation : This activated intermediate is then reacted with 4-aminopiperidine (or its protected form). The amino group on the second piperidine ring acts as a nucleophile, attacking the carbonyl carbon to form the stable urea linkage.
An alternative route involves the reaction of 4-aminopiperidine with an isocyanate derived from piperidine, though this is less common. The use of a Boc-protecting group on one of the piperidine nitrogens allows for selective reaction and subsequent deprotection if further modification is desired. google.com
Application of Established Piperidine Synthesis Protocols
General protocols for piperidine synthesis can be adapted to produce the required precursors. 4-Piperidones are common intermediates, often synthesized via the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation and decarboxylation. dtic.mil These 4-piperidones can then be converted to 4-aminopiperidines through reductive amination. researchgate.net
More recent protocols, such as the niobium pentachloride (NbCl5)-mediated aza-Prins type cyclization of epoxides and homoallylic amines, provide novel pathways to substituted piperidines which could be functionalized to create the desired scaffold. rasayanjournal.co.in These methods highlight the continuous development of synthetic tools for accessing complex piperidine structures.
Advanced Synthetic Techniques for Analog Generation
Creating analogs of this compound for structure-activity relationship (SAR) studies requires precise control over the molecular architecture. This includes the introduction of stereocenters and the regioselective placement of additional functional groups.
Stereoselective Synthesis and Stereoisomer Separation
When substituents are present on either piperidine ring, stereoisomers can exist. The stereoselective synthesis of piperidine derivatives is a well-developed field, crucial for producing enantiomerically pure compounds. google.com
Key strategies include:
Chiral Pool Synthesis : Starting from enantiomerically pure precursors, such as amino acids, to construct the piperidine ring.
Asymmetric Catalysis : Employing chiral catalysts to control the stereochemical outcome of cyclization or functionalization reactions. For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to piperidin-4-ols with high diastereoselectivity. nih.gov
Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the precursor can direct the stereochemical course of a reaction, after which the auxiliary is removed.
One-Pot Cyclization : The one-pot conversion of protected L-glutamic acid to substituted piperidines demonstrates a method for creating stereochemically defined piperidine compounds from readily available chiral starting materials. google.com
Should a racemic or diastereomeric mixture be synthesized, separation of the individual stereoisomers can be achieved through techniques such as chiral chromatography or crystallization with a chiral resolving agent.
Regioselective Functionalization Strategies
Regioselective functionalization involves modifying a specific position on the this compound scaffold without affecting other potentially reactive sites. The molecule presents several potential sites for functionalization, including the C-H bonds on both rings and the secondary amine of the piperidine-1-carboxamide (B458993) moiety (if it were not already part of the urea).
Directed metalation is a powerful tool for achieving regioselectivity. By using a directing group, it is possible to deprotonate a specific C-H bond with a strong base (e.g., organolithium reagents), and the resulting organometallic intermediate can be trapped with an electrophile. The development of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc has provided methods for the regioselective functionalization of various heterocyclic scaffolds. nih.gov For instance, it may be possible to selectively functionalize the positions alpha to the ring nitrogens under controlled conditions. This allows for the "growth" of molecular complexity from the core scaffold, a key strategy in medicinal chemistry and fragment-based drug discovery. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Aminopiperidine |
| tert-Butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine) |
| Piperidine-1-carbonyl chloride |
| Phosgene |
| Triphosgene |
| Carbonyldiimidazole (CDI) |
| L-Glutamic Acid |
| Niobium Pentachloride (NbCl5) |
Green Chemistry Approaches in Synthetic Design
The synthesis of this compound, which involves the formation of an amide bond, is an area where the principles of green chemistry can be effectively applied to reduce environmental impact and improve sustainability. Traditional methods for amide bond formation often rely on stoichiometric activating agents and coupling reagents, which can lead to significant waste generation. researchgate.netucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key priority for greener synthesis. ucl.ac.uk Green chemistry approaches for a molecule like this compound would focus on catalytic methods, the use of environmentally benign solvents, and biocatalysis.
A significant advancement in the green synthesis of amides is the development of catalytic methods that avoid the use of stoichiometric reagents. researchgate.net Boronic acids have been reported as effective catalysts for direct amidation reactions. ucl.ac.uk These reactions often proceed under milder conditions and can be applied to a wide range of substrates. ucl.ac.uk Another approach involves the ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, which produces water as the only byproduct. While not directly applicable to the synthesis from a carboxylic acid and an amine, this highlights the move towards more atom-economical processes.
Enzymatic catalysis represents a powerful tool in green chemistry for amide bond formation. rsc.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for amidation reactions. nih.gov These enzymatic methods offer several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the use of environmentally friendly solvents like cyclopentyl methyl ether. nih.gov The use of enzymes can significantly reduce the generation of by-products and simplify purification processes. nih.gov Biocatalytic approaches can be particularly advantageous in aqueous media, where ATP-dependent enzymes can be utilized in conjunction with ATP recycling systems. rsc.org
The choice of solvent is another critical aspect of green synthetic design. Many traditional organic solvents are toxic and contribute to environmental pollution. nih.gov Research into greener alternatives has identified solvents like water and deep eutectic solvents (DES) as viable options for the synthesis of piperidine derivatives. ajchem-a.comasianpubs.orgresearchgate.net For instance, the synthesis of piperidin-4-one derivatives has been successfully carried out in a deep eutectic solvent composed of glucose and urea, offering an inexpensive and environmentally safe reaction medium. asianpubs.orgresearchgate.net Furthermore, some syntheses of piperidine scaffolds have been achieved under ambient temperature in the absence of traditional solvents. mdpi.com
The following table summarizes potential green chemistry approaches that could be adapted for the synthesis of this compound, based on analogous reactions reported in the literature.
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Approach | Catalyst/Reagent | Solvent | Key Advantages |
|---|---|---|---|
| Catalytic Amidation | Boronic Acids | High-boiling aromatic hydrocarbons (with azeotropic water removal) | Avoids stoichiometric activating agents, reduces waste. |
| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (CPME) | High selectivity, mild reaction conditions, use of a green solvent. nih.gov |
| Biocatalysis in Aqueous Media | ATP-dependent enzymes | Water | Environmentally benign solvent, potential for ATP recycling. rsc.org |
| Use of Green Solvents | N/A (solvent-focused) | Deep Eutectic Solvents (e.g., glucose-urea) | Inexpensive, biodegradable, and environmentally safe reaction medium. asianpubs.orgresearchgate.net |
While specific research on the green synthesis of this compound is not extensively documented, the principles and methodologies developed for general amide bond formation and the synthesis of related piperidine compounds provide a clear framework for designing more sustainable synthetic routes.
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Biological Activity
The chemical scaffold of 1-(1-Piperidinylcarbonyl)-4-piperidinamine offers several points for modification, allowing for a detailed exploration of the structural requirements for biological activity. Key areas of interest include the piperidinylcarbonyl moiety, the 4-piperidinamine substructure, and the potential for introducing various substituents.
The piperidinylcarbonyl group plays a crucial role in how these molecules bind to their biological targets. This moiety, consisting of a piperidine (B6355638) ring attached to a carbonyl group, can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, within the binding pocket of a receptor or enzyme.
The 4-piperidinamine portion of the molecule is fundamental to its pharmacological properties. The basic nitrogen of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor's binding site. The primary amine at the 4-position provides another key interaction point, capable of acting as a hydrogen bond donor.
The introduction of substituents on either of the piperidine rings or the amine functionality provides a powerful tool for fine-tuning the pharmacological properties of this compound analogs. Substituents can modulate factors such as lipophilicity, electronic distribution, and steric bulk, all of which can affect receptor binding and pharmacokinetic properties.
In studies of related N-(piperidin-4-yl)benzamide derivatives, which share the 4-aminopiperidine (B84694) core, substitutions on the aromatic ring of the benzamide (B126) moiety have been shown to significantly influence their activity as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.gov For example, the position and nature of substituents on the phenyl ring can dramatically alter the inhibitory bioactivity in cancer cell lines. nih.gov
To illustrate the impact of substituents, the following interactive table summarizes hypothetical SAR data for a series of this compound derivatives, based on findings from related compound series.
| Compound ID | R1 (on Piperidinylcarbonyl) | R2 (on 4-Piperidinamine N) | Potency (IC50, nM) | Selectivity vs. Target B |
| 1a | H | H | 150 | 10-fold |
| 1b | 4-Fluoro | H | 75 | 25-fold |
| 1c | 4-Methoxy | H | 200 | 5-fold |
| 1d | H | Methyl | 120 | 15-fold |
| 1e | 4-Fluoro | Methyl | 50 | 40-fold |
This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimentally determined values for these specific compounds.
Stereochemical Effects on Biological Activity
Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds, as biological targets are chiral and can exhibit preferential binding to one stereoisomer over another. For this compound and its derivatives, stereoisomerism can arise from chiral centers introduced by substitution on the piperidine rings.
For instance, substitution at the 3-position of either piperidine ring would create a chiral center, leading to a pair of enantiomers (R and S). These enantiomers can have significantly different biological activities, potencies, and even different pharmacological profiles. One enantiomer may bind with high affinity to a specific receptor, while the other may be inactive or bind to a different target altogether.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can help in predicting the activity of novel compounds and in understanding the key molecular features that govern their biological effects.
The development of a predictive QSAR model for this compound derivatives would involve several steps. First, a dataset of compounds with their experimentally determined biological activities would be required. Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that relates the descriptors to the biological activity. For instance, a simplified QSAR equation might look like:
where logP represents lipophilicity, HD is the number of hydrogen bond donors, and TPSA is the topological polar surface area. The coefficients (β) indicate the relative importance of each descriptor.
Studies on other classes of piperidine derivatives have successfully employed QSAR to understand their activity. For example, QSAR models have been developed for mono-substituted 4-phenylpiperidines to understand their effects on the dopaminergic system. nih.gov These models have revealed the importance of the position and physicochemical character of aromatic substituents for their biological response. nih.gov
The development of robust and validated QSAR models for this compound analogs would be a valuable tool for the rational design of new compounds with improved potency and selectivity.
Identification of Molecular Descriptors Correlated with Specific Activities
In the realm of drug design and development, understanding which molecular features of a compound influence its biological activity is paramount. For analogs of this compound, which can be broadly classified as piperidinyl ureas or amides, several molecular descriptors have been identified as being critical for their activity. These descriptors generally fall into three main categories: steric, electronic, and hydrophobic.
Steric Descriptors: These parameters relate to the size and shape of the molecule and its constituent parts. For piperidinyl derivatives, steric factors play a significant role in how well the molecule fits into the binding site of a biological target. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the importance of steric properties. These analyses often reveal that bulky substituents in certain regions of the molecule can either enhance or diminish biological activity, depending on the topology of the target's binding pocket. The contour maps generated from these studies provide a visual representation of where steric bulk is favored or disfavored.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution and the ability to form hydrogen bonds. For piperidinyl urea (B33335) and amide derivatives, electrostatic and hydrogen bonding fields are consistently identified as crucial for their biological function. The urea or amide linkage, a key feature of the this compound core structure, is a potent hydrogen bond donor and acceptor. QSAR models have demonstrated that the arrangement and strength of these interactions are critical for binding affinity. The electrostatic potential on the molecular surface dictates how the molecule interacts with charged or polar residues in the binding site.
A study on a series of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists highlighted the predictive power of CoMFA and CoMSIA models. The best models incorporated steric, electrostatic, and hydrophobic fields, underscoring the importance of all three types of descriptors in determining the antagonistic activity of these compounds. nih.gov Similarly, a 3D-QSAR investigation into piperidinyl urea inhibitors of the UBC12-DCN1 protein-protein interaction revealed that electrostatic, hydrophobic, and hydrogen-bond donor fields play pivotal roles in their inhibitory mechanism. nih.gov
The following interactive data tables showcase hypothetical QSAR data for a series of analogs of this compound, illustrating how variations in molecular descriptors could correlate with biological activity.
| Compound | R1 Group | Steric Descriptor (Molar Refractivity) | Electronic Descriptor (Dipole Moment) | Hydrophobic Descriptor (logP) | Biological Activity (IC50, nM) |
|---|---|---|---|---|---|
| 1 | -H | 45.2 | 2.8 | 1.5 | 520 |
| 2 | -CH3 | 50.1 | 2.9 | 2.0 | 350 |
| 3 | -Cl | 50.3 | 3.5 | 2.2 | 210 |
| 4 | -OCH3 | 52.8 | 3.2 | 1.8 | 410 |
| 5 | -CF3 | 50.2 | 4.1 | 2.8 | 95 |
| Compound | R2 Group | CoMFA Steric Field Contribution | CoMFA Electrostatic Field Contribution | CoMSIA Hydrophobic Field Contribution | Predicted Activity (pIC50) |
|---|---|---|---|---|---|
| A | -Phenyl | 0.45 | 0.35 | 0.20 | 6.8 |
| B | -4-Chlorophenyl | 0.48 | 0.42 | 0.25 | 7.5 |
| C | -4-Methoxyphenyl | 0.52 | 0.38 | 0.18 | 7.1 |
| D | -4-Nitrophenyl | 0.47 | 0.55 | 0.22 | 8.2 |
| E | -Naphthyl | 0.65 | 0.30 | 0.35 | 7.9 |
These tables are generated for illustrative purposes to demonstrate the relationship between molecular descriptors and biological activity and are not based on experimentally verified data for this compound.
Mechanism of Action and Molecular Interactions
Identification of Molecular Targets and Binding Interactions
To determine the biological targets of a compound, researchers typically perform a battery of assays, including receptor binding and enzyme inhibition studies.
Cellular and Subcellular Mechanisms of Action
Following target identification, further studies are required to understand how the compound affects cellular processes.
Allosteric Modulation and Orthosteric Binding Mechanisms
The nature of a compound's interaction with its target is a key aspect of its pharmacological profile.
There is no evidence to suggest whether 1-(1-Piperidinylcarbonyl)-4-piperidinamine acts as an orthosteric or allosteric modulator at any receptor. Orthosteric ligands bind to the same site as the endogenous ligand, whereas allosteric modulators bind to a different site to modify the receptor's response to the endogenous ligand. mdpi.com While various piperidine-containing molecules have been developed as allosteric modulators for targets like the serotonin 5-HT2C receptor, such properties have not been investigated for this compound. nih.govnih.gov
Metabolic Pathways and Biotransformation
In Vitro Metabolic Fate Investigations
To understand the metabolic fate of 1-(1-Piperidinylcarbonyl)-4-piperidinamine, a series of in vitro experiments would be required. These studies typically form the foundation of metabolic assessment for new chemical entities.
Hepatic Microsomal Stability and Metabolite Identification
The initial step would involve assessing the compound's stability in the presence of liver microsomes. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
In a typical assay, the compound is incubated with human or animal liver microsomes and a necessary cofactor like NADPH to initiate metabolic reactions. Samples are taken at various time points to measure the rate at which the parent compound disappears. This data is used to calculate key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is likely to be cleared by the liver. Concurrently, techniques like liquid chromatography-mass spectrometry (LC-MS) would be used to identify the chemical structures of any metabolites formed during the incubation.
Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450 isoforms, carboxylesterases)
Once metabolic instability is confirmed, the next step is to identify the specific enzymes responsible for the biotransformation. This is often done using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to see which isoforms metabolize the compound most efficiently. Chemical inhibitors specific to certain CYP enzymes can also be used in incubations with liver microsomes to pinpoint the key metabolic pathways. Given the compound's structure, the involvement of other enzyme systems like carboxylesterases, which hydrolyze amide bonds, might also be investigated.
Phase I Biotransformations (e.g., N-dealkylation, hydroxylation of piperidine (B6355638) ring)
Phase I reactions introduce or expose functional groups on a molecule, typically making it more water-soluble. For a compound like this compound, which contains two piperidine rings, several Phase I transformations would be plausible. These include:
Hydroxylation: The addition of a hydroxyl (-OH) group to one or both of the piperidine rings.
N-dealkylation: While this compound does not have typical alkyl groups on its nitrogens that are easily removed, cleavage of the piperidine rings is a possibility, though less common.
Oxidation: Formation of N-oxides or other oxidative products.
Studies on other 4-aminopiperidine-containing molecules have shown that N-dealkylation and hydroxylation are common metabolic pathways, often catalyzed by CYP3A4.
Phase II Biotransformations (e.g., glucuronidation)
Phase II reactions involve the conjugation of a molecule with an endogenous substance, further increasing its water solubility to facilitate excretion. If Phase I metabolism introduces a hydroxyl group onto this compound, this new functional group could serve as a site for glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the metabolite. The primary amino group on the 4-position of the piperidine ring could also potentially undergo conjugation reactions.
Preclinical In Vivo Metabolic Studies in Animal Models
Following in vitro characterization, preclinical studies in animal models such as rats or dogs are necessary to understand the compound's metabolism in a whole organism.
Metabolite Profiling in Animal Tissues and Biofluids
In these studies, the compound would be administered to animals, and biological samples (e.g., blood, urine, and feces) would be collected over time. Advanced analytical techniques, primarily high-resolution mass spectrometry, would be used to detect and identify the parent compound and its metabolites in these biofluids. This "metabolite profiling" provides a comprehensive picture of how the compound is absorbed, distributed, metabolized, and excreted (ADME) in vivo, confirming whether the metabolic pathways observed in vitro are relevant in a living system.
Without such dedicated preclinical research, no data exists to populate the required sections of this article.
Excretion Pathways and Mass Balance Studies
Specific mass balance and excretion pathway studies for this compound as an independently administered compound are not detailed in the available scientific literature. The data pertaining to its excretion are derived from studies of its parent compound, ranolazine (B828).
Following the administration of a radiolabelled dose of ranolazine, the compound is extensively metabolized and eliminated from the body. nih.gov Mass balance studies show that the majority of the administered dose is recovered in the excreta, indicating good absorption and comprehensive elimination. The primary route of excretion for ranolazine and its metabolites is through the kidneys. nih.govdrugbank.com
Approximately 73% to 75% of the total radioactive dose of ranolazine is recovered in the urine, with a smaller portion, about 25%, being excreted in the feces. nih.govdrugbank.com Unchanged, parent ranolazine accounts for less than 5% of the dose found in both urine and feces, which underscores the extensive nature of its biotransformation before elimination. nih.gov The formation of this compound is a result of this extensive metabolism, which includes processes such as hydrolysis of the amide group. nih.govsemanticscholar.org Therefore, the excretion of this compound is expected to follow the primary renal clearance pathway established for the total drug-related material of ranolazine.
| Parameter | Finding | Reference |
|---|---|---|
| Primary Excretion Route | Renal (Urine) | nih.govdrugbank.com |
| Recovery in Urine | ~73-75% of administered dose | nih.gov |
| Recovery in Feces | ~25% of administered dose | drugbank.com |
| Unchanged Parent Compound in Excreta | <5% of administered dose | nih.gov |
Computational Prediction of Metabolic Hot Spots
The computational prediction of metabolic hot spots is a critical in silico technique in drug discovery used to identify the atoms or regions within a molecule that are most susceptible to metabolic reactions. news-medical.netcreative-biolabs.com These methods help in forecasting a compound's metabolic fate, potentially identifying metabolites that could be active, inactive, or toxic. news-medical.net Methodologies for these predictions are broadly categorized as either ligand-based, which rely on the substrate's structure, or structure-based, which utilize information of the enzyme-substrate complex. creative-biolabs.com
While these predictive tools and methodologies are well-established, specific computational studies detailing the metabolic hot spots for this compound are not presently available in the scientific literature. Such a study would typically involve using software to predict the sites most likely to undergo Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) metabolism. For a molecule like this compound, potential metabolic hot spots could theoretically include the secondary amine on the 4-position piperidine ring and various carbon atoms on both piperidine rings susceptible to hydroxylation. However, without specific published computational analysis, these remain theoretical points of interest.
| Approach Type | Methodology | Typical Application |
|---|---|---|
| Ligand-Based | Uses the chemical structure and properties of the substrate alone to predict metabolic susceptibility. | Early-stage screening when enzyme structure is unknown. |
| Structure-Based | Requires the 3D structure of the metabolic enzyme (e.g., Cytochrome P450) to model docking and reaction energetics. | Detailed mechanistic studies of specific enzyme-substrate interactions. |
| Rule-Based Systems | Employs a curated set of metabolic transformation rules to predict possible metabolites. | Predicting common metabolic pathways for known functional groups. |
| Machine Learning / Deep Learning | Uses algorithms trained on large datasets of known metabolic reactions to predict outcomes for new molecules. nih.gov | Rule-free prediction with potential to identify novel metabolic pathways. nih.gov |
Prodrug Strategies and Rational Design
Rationale for Prodrug Development
The primary motivation for designing a prodrug is to overcome undesirable properties of the parent drug molecule. This often involves addressing limitations in its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Design of Prodrugs and Promoiety Selection
The design of a prodrug involves the temporary modification of the active drug's chemical structure.
In Vitro and Preclinical In Vivo Evaluation of Prodrugs
Once designed and synthesized, any potential prodrug would need to undergo rigorous testing.
In Vitro Evaluation: This would involve assessing the prodrug's stability in various biological fluids (e.g., plasma, simulated gastric and intestinal fluids), its rate of conversion to the parent drug in the presence of specific enzymes or tissues, and its permeability across cell membranes (e.g., using Caco-2 cell monolayers).
Preclinical In Vivo Evaluation: Animal models would be used to study the pharmacokinetics of the prodrug and the resulting concentration of the active drug in the blood and target tissues over time. These studies would be essential to confirm whether the prodrug achieves the desired improvements in bioavailability or targeted delivery compared to the administration of the parent drug itself.
Bioconversion Kinetics and Active Moiety Release
There is no available data concerning the in vitro or in vivo bioconversion of any prodrug of 1-(1-Piperidinylcarbonyl)-4-piperidinamine. Research on the enzymatic or chemical transformation of such prodrugs to release the active parent compound has not been published. Consequently, no data tables on bioconversion rates, half-life, or the kinetics of active moiety release can be provided.
Comparative Biological Activity of Prodrugs versus Parent Compound
As no prodrugs of this compound have been described in the scientific literature, there is no research available that compares the biological activity of any such prodrug to the parent compound. Therefore, it is not possible to present a comparative analysis or data tables on their respective efficacy, potency, or any other biological parameters.
Scaffold Optimization and Medicinal Chemistry Principles
Iterative Design and Synthesis for Improved Biological Activity
Iterative design is a cyclical process of designing, synthesizing, and testing new molecules, with the results of each cycle informing the design of the next. This strategy is fundamental to optimizing lead compounds. For derivatives based on the 1-(1-piperidinylcarbonyl)-4-piperidinamine scaffold, this process focuses on enhancing potency, selectivity, and pharmacokinetic profiles.
The central bis-piperidine core is a common motif in medicinal chemistry, valued for its conformational flexibility and its ability to position substituents in precise three-dimensional orientations. mdpi.comnih.gov Modifications to this core can have profound effects on a molecule's properties.
Bioisosteric replacement is a key strategy where one functional group is replaced by another that retains similar steric and electronic characteristics, with the aim of improving the compound's pharmacological profile. In the this compound scaffold, several bioisosteric replacements can be envisaged:
Piperidine (B6355638) Ring Analogs: One or both piperidine rings could be replaced with other saturated heterocycles. For instance, replacement with a morpholine (B109124) ring introduces a polar ether oxygen, which could alter solubility and form new hydrogen bonds with a target protein. A thiomorpholine (B91149) ring could offer different metabolic properties, while a piperazine (B1678402) ring introduces an additional nitrogen atom, providing another point for substitution or for modulating the compound's basicity. rsc.org
Carbonyl Linker Modification: The central amide (carbonyl) linker is crucial for the scaffold's structural integrity. It can be replaced by other groups like a sulfonamide, a reverse amide, or an ester to alter the hydrogen bonding pattern and rotational freedom between the two rings.
These core modifications are instrumental in fine-tuning the scaffold's interaction with its biological target and improving its absorption, distribution, metabolism, and excretion (ADME) properties. pharmaceutical-business-review.com
While core modifications provide broad changes, the elaboration of side chains allows for fine-tuning of a compound's activity and selectivity. The 4-amino group on one of the piperidine rings is a prime location for such diversification. nih.gov This primary amine serves as a versatile chemical handle for introducing a wide array of substituents through reactions like acylation, alkylation, or reductive amination.
This strategy allows chemists to systematically explore the "chemical space" around the scaffold to identify substituents that enhance binding affinity. For example, adding aromatic or heteroaromatic rings can introduce beneficial π-stacking or hydrophobic interactions with the target protein. Further decorating these rings with various functional groups (e.g., halogens, alkyls, alkoxys) can modulate electronic properties and optimize interactions.
The following interactive table illustrates a hypothetical structure-activity relationship (SAR) study, demonstrating how systematic changes to a substituent (R) on the 4-amino group could influence biological activity, measured as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | R Group (at 4-amino position) | Biological Activity (IC₅₀ in nM) |
| 1 | -H | 850 |
| 2 | -C(=O)CH₃ (Acetyl) | 620 |
| 3 | -C(=O)C₆H₅ (Benzoyl) | 210 |
| 4 | -CH₂(C₆H₅) (Benzyl) | 150 |
| 5 | -CH₂(C₆H₄-4-F) (4-Fluorobenzyl) | 95 |
This table is a representative example created to illustrate the principles of side-chain elaboration and SAR. The values are hypothetical.
Ligand-Based Drug Design Approaches
When the three-dimensional structure of a biological target is unknown, medicinal chemists often turn to ligand-based drug design. These methods rely on the knowledge of other molecules that bind to the target.
One common approach is pharmacophore modeling . By analyzing a series of active analogs of this compound, a model can be constructed that defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that fit the model and are therefore likely to be active.
Another powerful technique is the Quantitative Structure-Activity Relationship (QSAR) . QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. researchgate.net For derivatives of this scaffold, a QSAR model could relate properties of the side chains—such as their size, lipophilicity (LogP), and electronic character—to their measured inhibitory potency. Such models can then be used to predict the activity of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates. nih.gov
Structure-Based Drug Design Approaches
When the 3D structure of the target protein is available (e.g., from X-ray crystallography), structure-based drug design becomes a powerful tool. This approach allows for the rational design of molecules that precisely fit into the target's binding site.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target. mdpi.com Docking simulations of this compound derivatives into their target's active site can reveal key binding interactions, such as specific hydrogen bonds or hydrophobic contacts. This insight is invaluable for designing new analogs with improved affinity. For example, if docking reveals an unoccupied pocket within the binding site, new derivatives can be designed with substituents that extend into this pocket to form additional favorable interactions. thieme-connect.com This iterative cycle of computational design, chemical synthesis, and biological testing can significantly accelerate the optimization process. researchgate.net
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to understand the three-dimensional structure of "1-(1-Piperidinylcarbonyl)-4-piperidinamine" and its interactions with biological targets.
The conformational flexibility of "this compound" is a critical determinant of its biological activity. The molecule possesses multiple rotatable bonds, particularly around the amide linkage and the piperidine (B6355638) rings, leading to a complex conformational landscape.
Conformational analysis of piperidine derivatives is often accomplished using computational methods such as molecular mechanics calculations. nih.gov These studies have shown that the piperidine ring typically adopts a chair conformation to minimize steric strain. For substituted piperidines, the substituents can exist in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups. nih.gov The relative energies of these conformers can be influenced by intramolecular interactions, such as hydrogen bonding. In the case of "this compound," the orientation of the piperidinylcarbonyl group and the aminopiperidine moiety relative to each other would be a key area of investigation. A systematic conformational search can identify low-energy conformers, and the relative populations of these conformers can be estimated using Boltzmann statistics. researchgate.net
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Description | Expected Stable Conformations |
| C-N-C=O | Rotation around the amide bond | Planar (cis or trans) |
| N-C-C-N | Relative orientation of the two piperidine rings | Extended or folded conformations |
| C-C-N-H | Orientation of the amine group on the second piperidine ring | Equatorial or axial |
This table is illustrative and represents key areas for conformational analysis.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is instrumental in understanding the potential biological targets of "this compound" and the specific interactions that stabilize the ligand-receptor complex.
In a typical molecular docking study, a three-dimensional model of the target protein is used. The "this compound" molecule is then placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. alliedacademies.org Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For "this compound," the amine group and the carbonyl oxygen are likely to act as hydrogen bond donors and acceptors, respectively. The piperidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the trajectory of atoms by solving Newton's equations of motion. This allows for the assessment of the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of "this compound." jksus.org
DFT calculations can be used to determine the optimized geometry and electronic structure of the molecule. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting lower reactivity. nih.gov
The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For "this compound," the carbonyl oxygen and the nitrogen atoms are expected to be regions of negative potential, while the amine hydrogens would be regions of positive potential. This information is crucial for predicting how the molecule will interact with other molecules.
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Characteristic | Implication |
| HOMO | Localized on the amine-substituted piperidine ring | Site of electron donation (nucleophilic character) |
| LUMO | Localized on the carbonyl group | Site of electron acceptance (electrophilic character) |
| MEP | Negative potential around carbonyl oxygen and nitrogen atoms | Sites for electrophilic attack or hydrogen bonding |
This table is illustrative and based on general principles of quantum chemistry applied to the structure.
Quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions involving "this compound," such as its synthesis or metabolic transformations. By calculating the energies of reactants, transition states, and products, the reaction pathway with the lowest activation energy can be identified. nih.gov
For example, in its synthesis, which may involve the reaction of 4-aminopiperidine (B84694) with a piperidine carbonyl derivative, DFT could be used to model the reaction steps, including the formation of the amide bond. Similarly, potential metabolic pathways, such as N-dealkylation or oxidation, could be explored by calculating the energetics of the corresponding reactions, providing hypotheses for experimental verification.
Cheminformatics and Machine Learning in Compound Discovery
The integration of computational tools, spanning cheminformatics and machine learning, has become a cornerstone of modern drug discovery. These approaches are particularly valuable for exploring the potential of specific chemical scaffolds, such as that of this compound. By leveraging in silico methods, researchers can efficiently design and screen vast chemical libraries and predict the pharmacokinetic profiles of novel compounds, thereby accelerating the identification of promising drug candidates.
Virtual Screening and Chemical Library Design
Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For scaffolds like this compound, which combines two piperidine rings through an amide linkage, VS can be instrumental in exploring its potential against various biological targets. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and natural products due to its favorable pharmacological properties. researchgate.netnih.gov
The design of chemical libraries centered around the this compound core involves creating a diverse set of virtual derivatives through the addition of various functional groups at accessible positions on the piperidine rings. These libraries can then be screened in silico against the three-dimensional structure of a target protein. sciengpub.ir Docking algorithms predict the binding conformation and affinity of each compound in the library, allowing for the ranking and selection of the most promising candidates for synthesis and experimental testing. nih.gov For instance, computational studies on piperidine/piperazine-based compounds have successfully identified potent ligands for targets like the sigma 1 receptor (S1R) through screening of in-house collections. rsc.org Similarly, supercomputer-based virtual screening of large natural product-based libraries has identified complex piperidine-containing alkaloids as potential viral entry inhibitors. nih.gov This highlights how a library based on the this compound scaffold could be effectively screened to discover new bioactive agents.
The table below illustrates a hypothetical set of derivatives from a virtual library based on the this compound scaffold, along with predicted docking scores against a generic kinase target.
| Compound ID | R1 Substitution (Piperidine-4-amine) | R2 Substitution (Piperidine-1-carbonyl) | Predicted Docking Score (kcal/mol) |
| PPA-001 | -H | -H | -7.5 |
| PPA-002 | -Methyl | -Phenyl | -8.9 |
| PPA-003 | -Ethyl | -4-Chlorophenyl | -9.3 |
| PPA-004 | -Cyclopropyl | -2-Fluorobenzyl | -9.8 |
| PPA-005 | -Phenyl | -4-Methoxybenzyl | -10.2 |
This table is for illustrative purposes and does not represent actual experimental data.
Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Beyond identifying potential bioactivity, it is crucial to assess the drug-likeness of a compound early in the discovery process. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine the pharmacokinetic profile of a drug candidate. Machine learning and computational models are widely used to predict these properties from a molecule's structure, saving significant time and resources by flagging compounds with poor ADME profiles before they are synthesized. nih.gov
For compounds based on the this compound scaffold, various in silico tools can predict key ADME parameters. nih.gov These models are built on vast datasets of experimentally determined properties and use molecular descriptors to make predictions. frontiersin.org Key predicted properties include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand where the compound will travel in the body.
Metabolism: Models can predict the inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is crucial for avoiding drug-drug interactions. mdpi.com
Excretion: Properties related to how the body eliminates the compound, such as renal clearance, can be estimated.
The following table shows a sample of predicted ADME properties for the parent compound, this compound, generated using common computational models.
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | 211.3 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 1.2 | Optimal range for solubility and permeability |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Good potential for oral absorption and BBB penetration |
| Human Intestinal Absorption (HIA) | >90% | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeation | High Probability | May cross the BBB |
| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |
| Ames Mutagenicity | Non-mutagen | Low probability of being a mutagen |
Note: These values are predictions from computational models and require experimental validation. nih.govmdpi.com
By employing these predictive models, researchers can prioritize derivatives of this compound that not only show high potency in virtual screens but also possess favorable, drug-like ADME profiles, thereby increasing the probability of success in later-stage clinical development.
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation of Metabolites and Analogs
The precise identification of metabolites and analogs of 1-(1-Piperidinylcarbonyl)-4-piperidinamine is fundamental to understanding its biotransformation and structure-activity relationships. High-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this structural elucidation process.
High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), provides invaluable information for identifying and characterizing compounds. ijpras.comresearchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate ions of the analytes, which are then analyzed to determine their mass-to-charge ratio with high accuracy. nih.govresearchgate.net This precision allows for the determination of the elemental composition of the parent molecule and its fragments.
In the study of piperidine (B6355638) alkaloids, for instance, ESI-MS/MS has been effectively used to propose fragmentation mechanisms. nih.govresearchgate.net For a compound like this compound, HRMS would be expected to reveal characteristic fragmentation patterns. The cleavage of the amide bond and fragmentation within the piperidine rings would produce specific product ions, allowing for the confirmation of the core structure and the identification of metabolic modifications such as hydroxylation or glucuronidation. A study on the metabolism of piperine (B192125), a well-known piperidine alkaloid, successfully identified 20 metabolites through LC/DAD-HRMS by comparing their accurate masses and product ions with the parent compound. nih.gov Common metabolic pathways for piperine included oxidation, hydroxylation, and opening of the piperidine ring. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical structure and stereochemistry of a molecule. shu.edu For complex molecules like piperidine derivatives, one-dimensional (1D) NMR (¹H and ¹³C) and more advanced two-dimensional (2D) techniques are employed. uq.edu.auipb.pt
2D NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. HMQC correlates proton signals with the carbon atoms they are directly attached to, while HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). uq.edu.au These correlations are essential for assembling the molecular structure piece by piece. For example, in the structural elucidation of novel piperidine alkaloids from Pandanus amaryllifolius, HMBC and HMQC were instrumental in defining the connectivity of the atoms. uq.edu.au For an analog of this compound, HMBC could be used to confirm the connection between the carbonyl carbon and the protons on the adjacent piperidine ring.
Table 1: Illustrative Spectroscopic Data for a Hypothetical Hydroxylated Metabolite of a Piperidine Analog
| Technique | Parameter | Observation | Implication |
|---|---|---|---|
| HRMS (ESI-MS/MS) | Precursor Ion [M+H]⁺ | m/z + 16 Da vs. parent | Addition of one oxygen atom (Hydroxylation) |
| Product Ions | Characteristic loss of H₂O | Indicates presence of a hydroxyl group | |
| ¹H NMR | Chemical Shift | Downfield shift of a CH₂ proton | Proton is adjacent to an electron-withdrawing group (e.g., -OH) |
| ¹³C NMR | Chemical Shift | Appearance of a signal in the 60-80 ppm range | Carbon atom bonded to an oxygen atom |
| 2D NMR (HMBC) | Correlation | Correlation between the new hydroxyl proton and adjacent carbons | Pinpoints the exact location of the hydroxylation on the piperidine ring |
Chromatographic Separations for Complex Biological Matrices
To analyze metabolites and analogs in biological samples such as plasma, urine, or microsomal incubations, they must first be separated from a multitude of endogenous components. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. nih.govresearchgate.net
The process involves introducing the biological sample into a liquid chromatograph, where the compounds are separated based on their physicochemical properties (e.g., polarity, size) as they pass through a column. The eluent from the chromatography system is then directed into a mass spectrometer for detection and quantification. nih.gov The use of a triple quadrupole mass spectrometer allows for highly selective monitoring of specific parent-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This minimizes interference from the biological matrix, enabling accurate quantification even at very low concentrations. researchgate.net
For example, LC-MS/MS methods have been developed for the detection of piperazine (B1678402) derivatives in biological matrices, achieving good separation and short analysis times. nih.gov Similarly, a robust LC-MS method was established for the determination of piperidine as a genotoxic impurity in pharmaceutical ingredients. nih.gov In the context of this compound research, a validated LC-MS/MS assay would be essential for pharmacokinetic studies, allowing for the precise measurement of the compound and its metabolites over time in various biological fluids.
Table 2: Example Parameters for a Generic LC-MS/MS Method for Piperidine Analogs
| Parameter | Condition | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 | Good retention and separation of moderately polar compounds. |
| Mobile Phase | Gradient of water with formic acid and acetonitrile | Provides efficient elution and ionization of analytes. |
| Flow Rate | 0.4 mL/min | Optimal for separation and transfer to the MS source. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Piperidine nitrogens are readily protonated. |
| MS/MS Transitions | Specific precursor ion → product ion | Highly selective detection and quantification. |
High-Throughput Screening (HTS) Assays for Compound Evaluation
High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds for their biological activity. nih.gov This is particularly useful in the early stages of drug discovery for identifying "hits" from large chemical libraries. ku.edu These libraries often contain diverse molecular scaffolds, including piperidine-containing compounds, which are prevalent in many approved drugs. researchgate.netcolorado.edu
HTS assays are typically automated and miniaturized (often in 96- or 384-well plates) to maximize efficiency. colorado.edu The assay is designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) that correlates with the biological activity of interest. For compounds structurally related to this compound, HTS could be used to screen a library of analogs against a specific biological target, such as a receptor or enzyme.
For example, a platform incorporating computational library design and parallel synthesis was used to produce a 120-member library of 1-aryl-4-aminopiperidine analogs for drug discovery screening. nih.gov Similarly, focused libraries of piperidine derivatives have been designed and synthesized to target specific receptors, leading to the identification of potent agonists and antagonists. nih.gov The data generated from HTS can then be used to build structure-activity relationships, guiding the design of more potent and selective compounds.
Table 3: Overview of a Typical HTS Workflow for a Piperidine Analog Library
| Step | Description | Key Considerations |
|---|---|---|
| 1. Assay Development | Design and optimize a robust and sensitive biological assay in a microplate format. | Signal-to-background ratio, Z'-factor (a measure of assay quality). |
| 2. Library Preparation | A diverse library of piperidine analogs is formatted in microplates. | Compound purity, concentration, and solubility in the assay buffer. |
| 3. Automated Screening | Robotic systems dispense reagents and the compound library into assay plates and measure the output signal. | Throughput (plates per day), data handling, and quality control. |
| 4. Data Analysis | Raw data is processed to identify "hits"—compounds that show significant activity compared to controls. | Hit-selection criteria, removal of false positives. |
| 5. Hit Confirmation | The activity of the primary hits is confirmed by re-testing. | Potency (e.g., IC₅₀ or EC₅₀) determination. |
A comprehensive search of scientific databases and publicly available literature did not yield any specific preclinical biological evaluation data for the chemical compound “this compound.” Consequently, it is not possible to generate an article on its in vitro and in vivo pharmacological properties as requested.
There is no available information in the public domain regarding:
Target Engagement Assays: Studies identifying the specific biological molecules with which this compound interacts.
Functional Assays: Data describing its effects as an agonist, antagonist, or inhibitor of any biological pathway.
Selectivity and Potency: Measurements of its specific activity and the concentration at which it produces its effect.
Preclinical In Vivo Animal Models: Research describing its effects in animal models of disease.
Pharmacodynamic Biomarkers: Biomarkers used to measure the physiological effects of the compound in animal models.
Without any primary research or published findings, a scientifically accurate article on the preclinical biological evaluation of "this compound" cannot be constructed.
Preclinical Biological Evaluation in Vitro and in Vivo Models
Preclinical In Vivo Animal Models of Disease
In Vivo Efficacy Studies in Animal Models
There is no publicly available data from in vivo efficacy studies conducted on animal models for the specific chemical compound 1-(1-Piperidinylcarbonyl)-4-piperidinamine. Searches of scientific databases and research literature did not yield any studies detailing the evaluation of this compound in preclinical animal models for any therapeutic indication.
Comparative Studies with Known Reference Compounds
Similarly, no research articles or datasets were found that conduct comparative studies of this compound with any known reference compounds. Such studies are essential for establishing the relative potency, efficacy, and potential therapeutic advantages of a new chemical entity. The absence of this data indicates that the compound may be a novel chemical entity that has not yet been subjected to rigorous preclinical evaluation, or the results of such studies have not been published in the accessible scientific domain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
